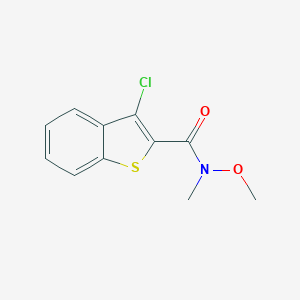
3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in several fields. This compound is also known as O-2050 and is a synthetic cannabinoid that belongs to the benzothiophene family. It has been extensively studied for its therapeutic potential and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of 3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to act on the endocannabinoid system, which is a complex cell signaling system that regulates various physiological processes such as pain, mood, and appetite. This compound is believed to act as a partial agonist of the CB1 and CB2 receptors, which are the main receptors of the endocannabinoid system.
Effets Biochimiques Et Physiologiques
3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipsychotic effects. This compound has also been shown to have anxiolytic and antidepressant effects. Additionally, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide in lab experiments include its high potency and selectivity for the CB1 and CB2 receptors. It is also relatively easy to synthesize and has a long half-life, which makes it an ideal compound for studying the endocannabinoid system. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of knowledge about its long-term effects.
Orientations Futures
There are several future directions for the study of 3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide. One direction is to further investigate its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Another direction is to study its potential use as an analgesic, antiemetic, and antipsychotic agent. Additionally, further research is needed to understand the mechanism of action of this compound and its long-term effects on the body.
Méthodes De Synthèse
The synthesis of 3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide is a complex process that involves several steps. The synthesis starts with the reaction of 2-chlorobenzonitrile with methyl magnesium bromide to form 2-methylbenzonitrile. This intermediate is then reacted with sulfur to form 2-methylbenzothiophene. The final step involves the reaction of 2-methylbenzothiophene with N-methyl-N-methoxy-2-chloroacetamide to form 3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide.
Applications De Recherche Scientifique
3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. This compound has also been studied for its potential use as an analgesic, antiemetic, and antipsychotic agent.
Propriétés
Numéro CAS |
819073-49-9 |
|---|---|
Nom du produit |
3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide |
Formule moléculaire |
C11H10ClNO2S |
Poids moléculaire |
255.72 g/mol |
Nom IUPAC |
3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C11H10ClNO2S/c1-13(15-2)11(14)10-9(12)7-5-3-4-6-8(7)16-10/h3-6H,1-2H3 |
Clé InChI |
GHBDNHKCHYUUOR-UHFFFAOYSA-N |
SMILES |
CN(C(=O)C1=C(C2=CC=CC=C2S1)Cl)OC |
SMILES canonique |
CN(C(=O)C1=C(C2=CC=CC=C2S1)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B180935.png)
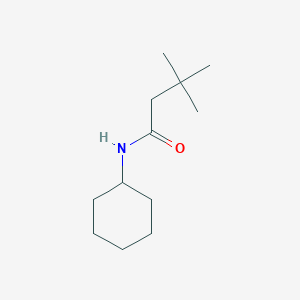
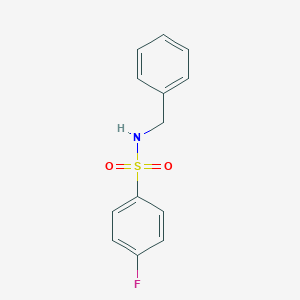
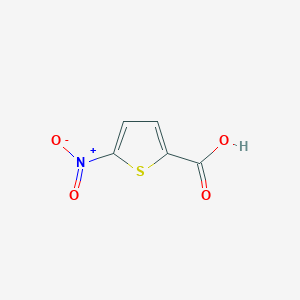
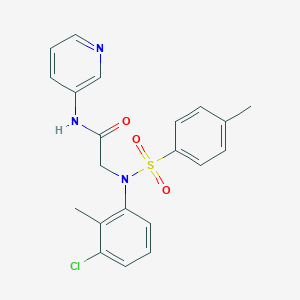
![3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride](/img/structure/B180941.png)
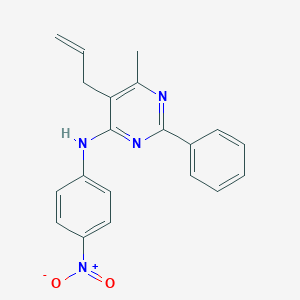
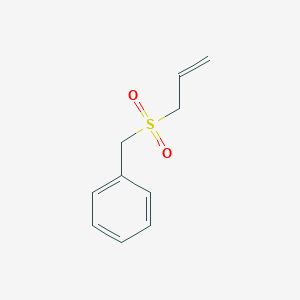
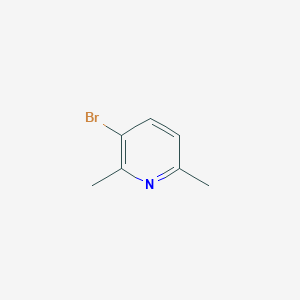
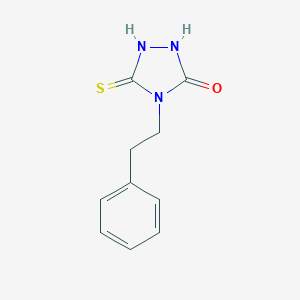
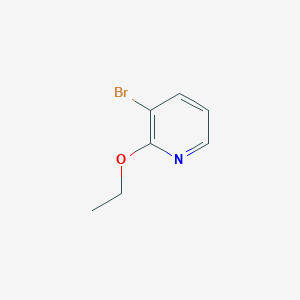
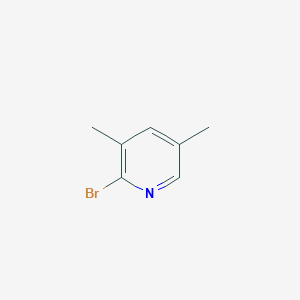
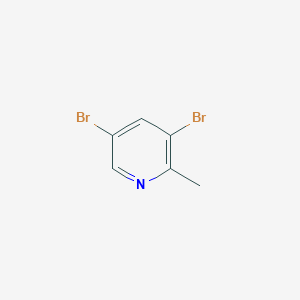
![Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate](/img/structure/B180955.png)